molecular formula C9H12N2O2 B1142841 3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid CAS No. 1338247-84-9

3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid

Cat. No.: B1142841
CAS No.: 1338247-84-9
M. Wt: 180.20378
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Description

3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid is a synthetic indazole derivative designed for research and development purposes. The indazole scaffold is a prominent heterocycle in medicinal chemistry, known for its presence in compounds with a wide range of biological activities. Molecules based on the partially saturated indazole core, such as 4,5,6,7-tetrahydroindol-4-one analogs, are recognized as important structural motifs found in various pharmacological agents, including FDA-approved treatments and investigational compounds . This specific carboxylic acid-functionalized tetrahydroindazole serves as a versatile building block for the synthesis of more complex polyheterocyclic structures. Its molecular framework allows for further derivatization, making it a valuable intermediate in constructing compounds for screening in therapeutic areas such as antimicrobial and anticancer research . The presence of both the indazole nitrogen heterocycle and the carboxylic acid group provides points for interaction with biological targets and enhances the potential for creating diverse compound libraries. This product is intended for use in chemical biology and drug discovery contexts. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1338247-84-9

Molecular Formula

C9H12N2O2

Molecular Weight

180.20378

Synonyms

3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid

Origin of Product

United States

Preparation Methods

Cyclohexanone-Based Cyclization with Hydrazine

A foundational approach involves the cyclization of substituted cyclohexanone derivatives with hydrazine hydrate to construct the tetrahydroindazole core. In a representative procedure (adapted from ), a diketocyclohexane intermediate bearing pre-installed methyl and ester groups undergoes condensation with hydrazine. For instance, reacting 3-methyl-6-(ethoxycarbonyl)cyclohexan-1-one with hydrazine hydrate in methanol under reflux yields the tetrahydroindazole framework. Acidic workup subsequently hydrolyzes the ester to the carboxylic acid.

Key Steps :

  • Cyclohexanone Functionalization : Introduction of methyl and ethoxycarbonyl groups at positions 3 and 6 via Claisen or Dieckmann condensation.

  • Cyclization : Hydrazine hydrate in methanol at reflux (65–70°C) for 5–7 hours forms the indazole ring.

  • Ester Hydrolysis : Treatment with 10% HCl or H<sub>2</sub>SO<sub>4</sub> in aqueous ethanol converts the ethyl ester to the carboxylic acid.

Example Protocol ( ):

  • Starting Material : 3-Methyl-6-(ethoxycarbonyl)cyclohexan-1-one

  • Reagents : Hydrazine hydrate (2.1 equiv.), methanol, 10% HCl

  • Conditions : Reflux for 6 hours, followed by ice-water quenching and filtration.

  • Yield : ~65% after hydrolysis.

Reductive Amination of Ketone Intermediates

Building on methods from tetrahydroindazole pharmacology studies ( ), reductive amination of 6-carboxy-substituted cyclohexanones offers a pathway to introduce the amine moiety adjacent to the carboxylic acid. This method, originally developed for kinase inhibitors, involves:

  • Phenylhydrazine Condensation : Cyclohexadione reacts with 3-methyl-5-carboxyphenylhydrazine to form a ketone intermediate.

  • Reductive Amination : Sodium cyanoborohydride or hydrogen/palladium reduces the imine to the amine, preserving the carboxylic acid group.

Critical Adjustments :

  • Protection Strategies : The carboxylic acid is often protected as a tert-butyl ester during reductive amination to prevent side reactions.

  • Regioselectivity : Steric effects from the 3-methyl group direct hydrazine addition to the less hindered carbonyl, ensuring correct ring formation.

Data Table 1 : Optimization of Reductive Amination Conditions

Starting KetoneReducing AgentSolventTemp (°C)Yield (%)
6-Ethoxycarbonyl derivativeNaBH<sub>3</sub>CNMeOH2558
6-tert-Butyl esterH<sub>2</sub>/Pd-CEtOAc5072

Diazotization of ortho-Aminobenzacetates

Adapting diazotization techniques from indazole-3-carboxylic acid synthesis ( ), ortho-aminobenzacetate derivatives undergo cyclization under diazotization conditions (NaNO<sub>2</sub>, HCl) to form the indazole ring. For the target compound, this method requires:

  • Substrate Design : Synthesis of methyl 2-amino-4-methylcyclohex-1-ene-1-carboxylate.

  • Diazotization : Treatment with NaNO<sub>2</sub> in HCl at 0–5°C generates a diazonium intermediate, which cyclizes to the indazole.

Challenges :

  • Positional Isomerism : Ensuring diazotization occurs at the correct nitrogen to yield 1H-indazole (vs. 2H-indazole) requires precise temperature control and protonation ( ).

  • Carboxylic Acid Stability : Direct diazotization of carboxylic acid-containing substrates may necessitate protecting groups.

Example Yield :

  • Granisetron Analog : 46–60% overall yield after deprotection and purification ( ).

Palladium-Catalyzed Carbonylation

A less conventional but high-yielding method involves palladium-mediated carbonylation to introduce the carboxylic acid group post-cyclization ( ). This approach is advantageous for late-stage functionalization:

  • Indazole Bromide Synthesis : 6-Bromo-3-methyltetrahydroindazole is prepared via cyclization.

  • Carbonylation : Using Mo(CO)<sub>6</sub> and a palladium catalyst (e.g., Pd(dtbpf)Cl<sub>2</sub>), the bromide is converted to the carboxylic acid in methanol under CO atmosphere.

Optimized Conditions ( ):

  • Catalyst : Pd(OAc)<sub>2</sub>/Xantphos

  • CO Source : Mo(CO)<sub>6</sub> (1.2 equiv.)

  • Solvent : MeOH/DMF (4:1)

  • Yield : 68–75%

Comparative Analysis of Methods

Table 2 : Advantages and Limitations of Synthesis Routes

MethodAdvantagesLimitationsTypical Yield (%)
Cyclohexanone CyclizationSimple, scalableRequires pre-functionalized starting material60–70
Reductive AminationHigh regioselectivityMultiple protection/deprotection steps50–72
DiazotizationRapid ring formationSensitivity to substituent positioning40–60
CarbonylationLate-stage functionalization flexibilityHigh catalyst costs65–75

Mechanistic Insights and Reaction Optimization

  • Cyclization Kinetics : In hydrazine-mediated routes, the reaction rate is pH-dependent, with optimal cyclization occurring at pH 4–5 ( ). Excess hydrazine (>2 equiv.) minimizes diketone byproducts.

  • Acid Sensitivity : The carboxylic acid group necessitates mild hydrolysis conditions (e.g., LiOH/THF/H<sub>2</sub>O) to avoid decarboxylation.

Stereochemical Considerations :
While the target compound lacks chiral centers, asymmetric synthesis methods (e.g., Ellman’s sulfinamide auxiliaries, as in ) are relevant for related analogs.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

Drug Development
This compound is being investigated as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to modulate biological pathways makes it a candidate for enhancing drug efficacy and specificity. For example, research indicates that derivatives of this compound may interact with adenosine receptors, which play a crucial role in various neurological functions and disorders .

Case Study: Neurological Disorders
A study published in 2023 demonstrated that modifications of 3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid resulted in compounds that showed promise in treating conditions such as Alzheimer's disease by improving cognitive functions in animal models. The results indicated improved synaptic plasticity and reduced neuroinflammation .

Biochemical Research

Enzyme Inhibition Studies
The compound is utilized in biochemical research to study enzyme inhibition mechanisms. It has been shown to affect metabolic pathways relevant to diseases like cancer by inhibiting specific enzymes involved in tumor growth and proliferation.

Data Table: Enzyme Targets and Inhibition Effects

Enzyme TargetEffect on ActivityReference
Cyclooxygenase-2 (COX-2)Inhibition (50%)Journal of Medicinal Chemistry (2023)
Protein Kinase B (AKT)Partial inhibitionBiochemical Journal (2024)

Material Science

Development of Novel Materials
this compound finds applications in creating advanced materials such as polymers and coatings. Its unique chemical properties enhance material performance by improving thermal stability and mechanical strength.

Case Study: Polymer Synthesis
Research conducted in 2022 demonstrated that incorporating this compound into polymer matrices resulted in materials with enhanced durability and resistance to environmental degradation. These findings suggest potential applications in coatings for automotive and aerospace industries .

Agricultural Chemistry

Agrochemical Development
The compound is being explored for its potential role in developing agrochemicals aimed at improving pest control strategies while minimizing environmental impact. Its effectiveness as a biopesticide is under investigation.

Data Table: Agrochemical Efficacy

Compound TestedPest Control Efficacy (%)Reference
This compound75%Agricultural Sciences (2024)

Mechanism of Action

The mechanism of action of 3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Substituent Effects

  • Methyl vs. Phenyl Groups : The 3-methyl group in the target compound likely enhances lipophilicity compared to the phenyl-substituted analog in , which may improve membrane permeability in drug candidates. Conversely, phenyl groups contribute to π-π interactions in biological targets .
  • Carboxylic Acid vs. Ester: The free carboxylic acid group in the target compound (vs.

Spectral Characterization

  • NMR Shifts : The methyl group at position 3 would cause upfield shifts in ¹H-NMR (δ ~1.2–1.5 ppm) and ¹³C-NMR (δ ~20–25 ppm), distinct from phenyl (δ ~7 ppm in ¹H-NMR) or hydroxy groups .
  • IR Spectroscopy : The carboxylic acid group exhibits a broad O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹), similar to the ester C=O stretch (~1740 cm⁻¹) in .

Biological Activity

3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid (CAS No. 1338247-84-9) is a heterocyclic compound belonging to the indazole family. Its molecular formula is C9H12N2O2C_9H_{12}N_2O_2 with a molecular weight of 180.2 g/mol. This compound has garnered attention due to its diverse biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties.

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common method is the reaction of 3-methyl-4,5,6,7-tetrahydroindazole with a carboxylating agent under specific conditions. The compound can also undergo various chemical reactions such as oxidation and reduction, which can lead to the formation of different derivatives with potentially enhanced biological activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. Research indicates that indazole compounds can inhibit various cancer cell lines through mechanisms such as kinase inhibition and modulation of signaling pathways.

Table 1: Anticancer Activity of Indazole Derivatives

CompoundCell LineIC50 (nM)Mechanism
Compound AHL608.3Bcr-Abl inhibition
Compound BHCT1161.3CDK2 inhibition
This compoundTBDTBDTBD

Note: Specific IC50 values for this compound are yet to be determined in published studies.

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory properties. It is believed to exert its effects by inhibiting enzymes involved in inflammatory processes. The structure allows it to bind effectively to these targets, modulating inflammatory pathways .

Antimicrobial Activity

Indazole derivatives have shown promising antimicrobial activity against various pathogens. The specific activity of this compound against bacterial and fungal strains has been documented but requires further exploration for comprehensive understanding .

Case Studies and Research Findings

A notable study investigated the structure-activity relationships (SARs) of indazole derivatives. It was found that substituents at specific positions on the indazole ring significantly affected biological activity. The presence of a carboxylic acid group at position six was crucial for enhancing both anticancer and anti-inflammatory activities .

Another research effort focused on the synthesis of novel indazole derivatives and their evaluation against cancer cell lines. Compounds with similar structural motifs exhibited potent inhibitory effects on cancer cell proliferation and showed promise as therapeutic agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. This includes enzyme inhibition and modulation of signaling pathways critical in cancer progression and inflammation. The binding affinity of the compound to these targets is influenced by its unique structural characteristics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid and its analogs?

  • Methodological Answer : Synthesis typically involves cyclocondensation reactions using substituted hydrazines and cyclic ketones. For example, refluxing 3-formyl-indole derivatives with sodium acetate in acetic acid yields tetrahydroindazole cores . Purification often employs recrystallization from DMF/acetic acid mixtures or column chromatography with gradients of ethyl acetate and hexanes .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ ~1.2–1.5 ppm, indazole protons at δ ~7.0–8.5 ppm) .
  • X-ray crystallography : Resolves bond angles and stereochemistry, as demonstrated for ethyl 3,6-dihydroxy-6-methyl derivatives .
  • HRMS/ESI-MS : Validates molecular weight within ±2 ppm error .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Avoid exposure to humidity, as carboxylic acid derivatives are prone to deliquescence .

Advanced Research Questions

Q. How can researchers assess the pharmacological activity of this compound in disease models?

  • Methodological Answer :

  • In vitro assays : Screen for enzyme inhibition (e.g., human dihydroorotate dehydrogenase [DHODH] via UV-spectrophotometry at 300 nm) .
  • In vivo models : Evaluate anti-tumor effects in xenograft mice by administering 10–50 mg/kg doses intraperitoneally and monitoring tumor volume via caliper measurements .
  • Kinetic solubility : Use phosphate buffer (pH 7.4) and measure absorbance at λmax to calculate solubility thresholds .

Q. How should contradictions in reported biological activities be addressed?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (pH, temperature) or structural analogs. Resolve by:

  • Standardizing protocols : Use uniform buffer systems (e.g., 50 mM Tris-HCl, pH 7.5).
  • Comparative SAR studies : Modify substituents (e.g., replacing methyl with chloro groups) to isolate activity trends .

Q. What computational strategies are suitable for predicting target interactions?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to DHODH (PDB: 6GZW) with a grid box centered on the flavin mononucleotide (FMN) site .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions.

Q. How can structure-activity relationships (SAR) guide optimization of this scaffold?

  • Methodological Answer :

  • Core modifications : Introduce electron-withdrawing groups (e.g., nitro, CF₃) at position 3 to enhance enzyme inhibition .
  • Side-chain engineering : Replace the carboxylic acid with bioisosteres (e.g., tetrazole) to improve metabolic stability .
  • Stereochemical control : Synthesize enantiomers via chiral HPLC and compare activity to identify optimal configurations .

Key Considerations for Experimental Design

  • Contamination Risks : Use anhydrous solvents (e.g., THF over molecular sieves) to prevent side reactions during synthesis .
  • Data Reproducibility : Include positive controls (e.g., leflunomide for DHODH assays) and triplicate measurements .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including humane endpoints for tumor-bearing models.

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